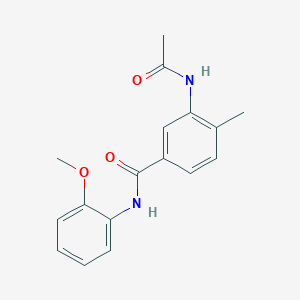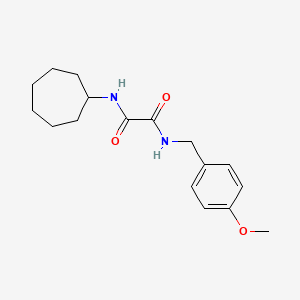![molecular formula C17H19ClO4 B5025785 2-[2-(2-chloro-4-methylphenoxy)ethoxy]-1,3-dimethoxybenzene](/img/structure/B5025785.png)
2-[2-(2-chloro-4-methylphenoxy)ethoxy]-1,3-dimethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-chloro-4-methylphenoxy)ethoxy]-1,3-dimethoxybenzene, also known as Bis(2-(2-(2-chloro-4-methylphenoxy)ethoxy)phenyl)methane (BCEP), is an organic compound that has been widely used in scientific research. BCEP is a member of the diphenylmethane family, which is known for its potential applications in the fields of pharmacology, material science, and organic chemistry. In
Mécanisme D'action
The mechanism of action of BCEP is not fully understood. However, it is believed that BCEP exerts its pharmacological effects by modulating the activity of certain enzymes and receptors in the body. BCEP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. BCEP has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
BCEP has been shown to have a range of biochemical and physiological effects. BCEP has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). BCEP has also been shown to reduce the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis, the process of forming new blood vessels.
Avantages Et Limitations Des Expériences En Laboratoire
BCEP has several advantages for use in lab experiments. BCEP is relatively easy to synthesize, and it is stable under normal laboratory conditions. BCEP is also soluble in a wide range of solvents, which makes it easy to work with in the lab. However, BCEP has some limitations as well. BCEP is not very water-soluble, which limits its use in aqueous solutions. BCEP is also relatively expensive, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the research on BCEP. One potential direction is to explore the use of BCEP as a potential drug candidate for the treatment of cancer and inflammation. Another potential direction is to explore the use of BCEP as a building block in the synthesis of new organic compounds with potential applications in material science and organic chemistry. Finally, further research is needed to fully understand the mechanism of action of BCEP and to optimize its synthesis and use in scientific research.
Méthodes De Synthèse
The synthesis of BCEP involves the reaction of 2,2-bis(4-methoxyphenyl)propane-1,3-diol with 2-chloro-4-methylphenol in the presence of a strong acid catalyst. The reaction proceeds through an etherification reaction, which results in the formation of BCEP. The yield of BCEP can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of catalyst used.
Applications De Recherche Scientifique
BCEP has been widely used in scientific research as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases. BCEP has shown promising results in preclinical studies, demonstrating its potential as a therapeutic agent. BCEP has also been used as a building block in the synthesis of various organic compounds, such as liquid crystals, polymers, and dendrimers.
Propriétés
IUPAC Name |
2-chloro-1-[2-(2,6-dimethoxyphenoxy)ethoxy]-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO4/c1-12-7-8-14(13(18)11-12)21-9-10-22-17-15(19-2)5-4-6-16(17)20-3/h4-8,11H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJGQXSCOIXKNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOC2=C(C=CC=C2OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(4-chlorophenyl)acrylamide](/img/structure/B5025708.png)
![1-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B5025715.png)
![2,3-dichloro-N-(2-methyl-5-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5025725.png)

![5-{3-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5025751.png)
![(3-{[3-(4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5025755.png)
![N~2~-(2-chloro-6-fluorobenzyl)-N~1~-(3-hydroxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5025762.png)

![1,3,4-triacetyl-6-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5025767.png)
![3-({1-[4-(acetylamino)benzyl]-4-piperidinyl}oxy)-N-cyclopropyl-4-methoxybenzamide](/img/structure/B5025772.png)
![2-iodo-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5025774.png)
![1-phenyl-3-(4-pyridinyl)benzo[f]quinoline](/img/structure/B5025780.png)
![3-[(4-iodophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5025791.png)
